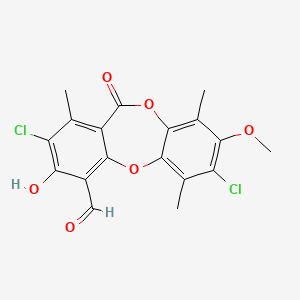
Cdmfda
Descripción general
Descripción
Cdmfda, also known as Cadmium Fluorescein Diacetate, is a fluorescent dye used extensively in biological and chemical research. This compound is particularly valued for its ability to stain cells and tissues, making it a crucial tool in microscopy and flow cytometry. The compound’s fluorescence properties allow researchers to visualize and track cellular processes in real-time.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium Fluorescein Diacetate typically involves the reaction of fluorescein diacetate with cadmium salts. The process begins with the preparation of fluorescein diacetate, which is then reacted with cadmium chloride or cadmium sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or ethanol, and the temperature is maintained at around 25-30°C. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Cadmium Fluorescein Diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium Fluorescein Diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release fluorescein and cadmium ions.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids are commonly used to hydrolyze Cadmium Fluorescein Diacetate.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various nucleophiles can be used to substitute the acetate groups, depending on the desired product.
Major Products Formed
Hydrolysis: Fluorescein and cadmium ions.
Oxidation: Oxidized derivatives of fluorescein.
Substitution: Substituted fluorescein derivatives.
Aplicaciones Científicas De Investigación
Cadmium Fluorescein Diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cell staining and imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in quality control processes to detect contaminants and ensure product integrity.
Mecanismo De Acción
The mechanism of action of Cadmium Fluorescein Diacetate involves its uptake by cells, where it is hydrolyzed by intracellular esterases to release fluorescein. The released fluorescein emits fluorescence when excited by light of a specific wavelength, allowing researchers to visualize and track cellular processes. The cadmium ions may also interact with cellular components, although their exact role is less well understood.
Comparación Con Compuestos Similares
Cadmium Fluorescein Diacetate is unique in its combination of cadmium and fluorescein, which provides distinct fluorescence properties. Similar compounds include:
Fluorescein Diacetate: Lacks the cadmium component but is widely used for cell staining.
Cadmium Sulfide Nanoparticles: Used for their fluorescence properties but differ in their chemical structure and applications.
Rhodamine B: Another fluorescent dye with different spectral properties and applications.
Cadmium Fluorescein Diacetate stands out due to its specific fluorescence characteristics and its ability to be hydrolyzed within cells, making it a valuable tool in various research fields.
Propiedades
IUPAC Name |
3',6'-dihydroxy-4',5'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7/c1-10-17(24)7-5-14-19(10)29-20-11(2)18(25)8-6-15(20)23(14)16-9-12(21(26)27)3-4-13(16)22(28)30-23/h3-9,24-25H,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYNXRDPKOADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C=CC(=C3C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905213 | |
| Record name | 3',6'-Dihydroxy-4',5'-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100111-03-3 | |
| Record name | 6-Carboxy-4',5'-dimethylfluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',6'-Dihydroxy-4',5'-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,8R,10S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate](/img/structure/B1219084.png)












